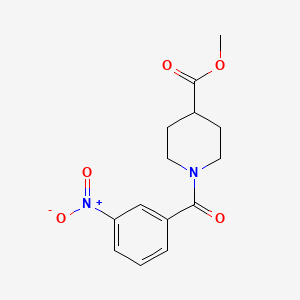
1-(3-硝基苯甲酰基)哌啶-4-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is an organic compound with the molecular formula C14H16N2O5 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a nitrobenzoyl group attached to the piperidine ring
科学研究应用
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with nitrobenzoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine, 3-nitrobenzoyl chloride, and a base such as triethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and prevent side reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: m-Chloroperbenzoic acid.
Major Products Formed
Reduction: Methyl 1-(3-aminobenzoyl)piperidine-4-carboxylate.
Substitution: 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid.
Oxidation: Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate N-oxide.
作用机制
The mechanism of action of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate depends on its interaction with molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. The compound may inhibit specific enzymes or bind to receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives and nitrobenzoyl compounds:
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar in structure but lacks the nitro group, leading to different reactivity and applications.
Methyl 1-(4-nitrobenzoyl)piperidine-4-carboxylate: Similar but with the nitro group in a different position, affecting its chemical behavior and biological activity.
Methyl 1-(3-nitrobenzoyl)piperidine-3-carboxylate:
The unique combination of the nitrobenzoyl group and the piperidine ring in Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-14(18)10-5-7-15(8-6-10)13(17)11-3-2-4-12(9-11)16(19)20/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRFVYRNVQCKNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391516.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-(dipropylsulfamoyl)benzamide](/img/structure/B2391517.png)
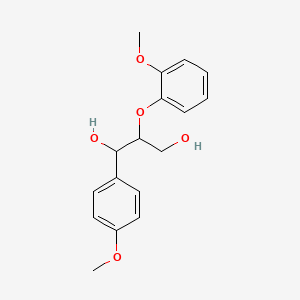

![5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2391523.png)
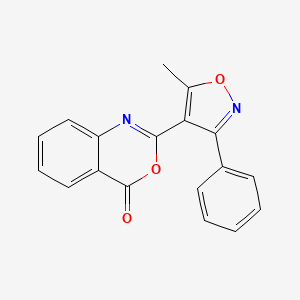
![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2391525.png)
![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)
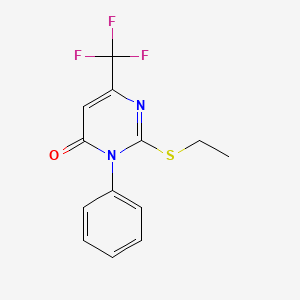
![5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2391528.png)
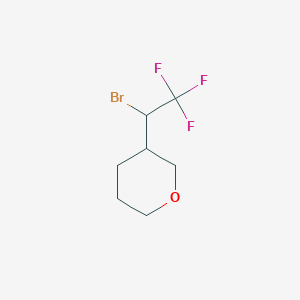
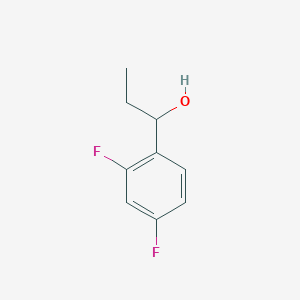
![2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2391539.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide](/img/structure/B2391540.png)
